3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-34-21-12-8-9-19(15-21)17-31-26(33)25-24(22(16-28-25)20-10-4-2-5-11-20)29-27(31)35-18-23(32)30-13-6-3-7-14-30/h2,4-5,8-12,15-16,28H,3,6-7,13-14,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVSGCHZHPGQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: This step often involves a nucleophilic substitution reaction where a methoxybenzyl halide reacts with the pyrrolopyrimidine intermediate.
Attachment of the Piperidinyl Ethylthio Group: This is usually done via a thiol-ene reaction, where a piperidinyl ethylthio compound is added to the intermediate.
Addition of the Phenyl Group: This can be accomplished through a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can take place at various positions on the pyrrolopyrimidine core or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is investigated for its potential as a therapeutic agent. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer, infections, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
C7 Substitution :
- The target compound’s C7-phenyl group contrasts with halogenated analogues (e.g., C7-Br in ), which exhibit superior antiproliferative activity (EC₅₀ < 1 µM) due to enhanced electrophilicity and DNA interaction . Phenyl substitution may reduce cytotoxicity but could improve metabolic stability.
N5 vs. N3 Substitution :
- N5-substituted pyrrolo[3,2-d]pyrimidines (e.g., sulfonamides or benzyl groups) demonstrate reduced toxicity (MTD up to 40 mg/kg) compared to unsubstituted halogenated derivatives (MTD 5–10 mg/kg) . The target compound’s N3-methoxybenzyl group may similarly modulate toxicity by altering metabolic pathways.
Thioether Linkage :
- The C2-thioether-piperidine moiety is unique among reported analogues. Piperidine enhances solubility via tertiary amine protonation, while the thioether may improve membrane permeability compared to oxygen-based linkers .
Pharmacokinetic and Mechanistic Comparisons
Table 2: Transport Selectivity and Mechanism
- Transport Selectivity : Pyrrolo[3,2-d]pyrimidines generally exhibit folate receptor (FR) selectivity over RFC/PCFT transporters, a critical advantage for targeting FR-overexpressing cancers . The target compound’s piperidine group may further enhance FR binding due to its basicity.
- Metabolic Stability : N5-substituted analogues show prolonged plasma half-lives (e.g., 32.7 minutes for active metabolites) compared to unsubstituted compounds . The target compound’s 3-methoxybenzyl group may slow oxidative metabolism, though this requires validation.
Toxicity and Therapeutic Index
- Halogenated pyrrolo[3,2-d]pyrimidines exhibit dose-limiting toxicity (MTD 5–10 mg/kg) due to rapid metabolism into reactive intermediates . In contrast, N5-substituted derivatives (MTD 40 mg/kg) and the target compound’s bulky N3/C7 groups may mitigate this issue by sterically shielding reactive sites.
Biological Activity
The compound 3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a piperidine moiety and a methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have shown significant inhibitory effects on various kinases, including c-Met, which is implicated in cancer progression. The structural analogs often exhibit IC50 values in the nanomolar range against specific cancer cell lines .
- Antiplasmodial Activity : Compounds with similar structures have been identified as potent antiplasmodial agents, suggesting that this compound may also exhibit activity against malaria-causing parasites .
Anticancer Properties
Several studies have explored the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives:
- In vitro Studies : In laboratory settings, compounds with similar scaffolds demonstrated cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 0.57 to 16 μM against MKN45 gastric cancer cells .
- Mechanistic Insights : The binding interactions within the ATP-binding pocket of kinases have been elucidated through molecular docking studies. Key residues involved in binding include Asp1222 and Met1160, which form hydrogen bonds with the carbonyl oxygen of the compound .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
